molecular formula C14H11Cl2NO2 B5867163 2,6-dichloro-N-(3-methoxyphenyl)benzamide

2,6-dichloro-N-(3-methoxyphenyl)benzamide

Cat. No.: B5867163
M. Wt: 296.1 g/mol
InChI Key: FSQLKNPZVMDZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW-501516 and is classified as a selective androgen receptor modulator (SARM). It has been found to have a high affinity for the androgen receptors in the body, which makes it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methoxyphenyl)benzamide involves its interaction with androgen receptors in the body. It has been found to selectively bind to androgen receptors in muscle and bone tissues, resulting in an increase in muscle mass and bone density.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase muscle mass and bone density, improve insulin sensitivity, and reduce inflammation in the body. It has also been found to improve endurance and performance in athletes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dichloro-N-(3-methoxyphenyl)benzamide in lab experiments is its high affinity for androgen receptors, which makes it a promising candidate for use in various studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of 2,6-dichloro-N-(3-methoxyphenyl)benzamide. One of the main areas of research is the development of new and improved synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to investigate its potential toxicity and long-term effects on the body.

Synthesis Methods

The synthesis of 2,6-dichloro-N-(3-methoxyphenyl)benzamide involves several steps. The first step involves the reaction of 3-methoxyaniline with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,6-dichloro-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications, including the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

2,6-dichloro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-10-5-2-4-9(8-10)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQLKNPZVMDZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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